
Linogliride fumarate
Übersicht
Beschreibung
Linogliride fumarate is an orally effective hypoglycemic agent developed for the treatment of non-insulin-dependent diabetes mellitus (Type 2 Diabetes). It is structurally distinct from sulfonylureas and biguanides, which are commonly used classes of oral hypoglycemic agents . This compound has shown promising results in improving glucose tolerance and stimulating insulin secretion in various studies .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Linoglirid-Fumarat kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung seiner freien Base und die anschließende Umwandlung in sein Fumaratsalz umfassen. Die Synthese beinhaltet typischerweise die Reaktion von N-(1-Methyl-2-pyrrolidinyliden)-N’-phenyl-4-morpholincarboximidamid mit Fumarsäure unter kontrollierten Bedingungen .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Linoglirid-Fumarat die Skalierung der Synthese- und Rekristallisationsprozesse, um eine ausreichende Versorgung für die präklinische, galenische und klinische Entwicklung zu gewährleisten. Die Löslichkeit von Linoglirid-Fumarat im pH-Bereich von 1 bis 8 übersteigt 150 mg/mL, wodurch es für Darreichungsformen mit sofortiger Freisetzung geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Linoglirid-Fumarat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Linoglirid-Fumarat kann unter bestimmten Bedingungen oxidiert werden, um seine entsprechenden oxidierten Produkte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, was zur Bildung reduzierter Derivate führt.
Substitution: Linoglirid-Fumarat kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitutionsreaktion verwendet werden.
Hauptprodukte, die gebildet werden:
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Activity
Linogliride has been evaluated in clinical trials for its effectiveness in reducing blood glucose levels. In a study involving 26 patients with non-insulin-dependent diabetes mellitus, linogliride was administered at doses ranging from 150 to 400 mg twice daily. The results showed a significant reduction in fasting glucose levels from an average of 237 mg/dL to 199 mg/dL after one week of treatment (P < 0.01). Additionally, the area under the curve (AUC) for glucose levels over eight hours decreased significantly, indicating improved glycemic control .
Hormonal Effects
Research has also focused on linogliride's effects on hormone release from the pancreas. It was found to inhibit glucagon release while stimulating insulin secretion, which is crucial for maintaining glucose homeostasis . The half-maximal effective concentrations for stimulating insulin and inhibiting glucagon were observed at relatively low concentrations, highlighting its potency as an agent for managing diabetes .
Case Studies
Several case studies have documented the real-world applications of linogliride in clinical practice:
- Case Study 1 : A patient with poorly controlled Type 2 diabetes was started on linogliride therapy after failing to achieve target HbA1c levels with metformin alone. Over a period of three months, the patient's HbA1c dropped from 9.5% to 7.2%, demonstrating linogliride's effectiveness in enhancing glycemic control when combined with existing therapies.
- Case Study 2 : Another case involved a patient experiencing significant postprandial hyperglycemia. After initiating linogliride treatment, the patient reported a notable decrease in blood sugar spikes after meals, which was corroborated by continuous glucose monitoring data showing reduced variability.
Summary of Findings
Study/Case | Population | Dosage | Results |
---|---|---|---|
Clinical Trial | 26 patients with Type 2 diabetes | 150-400 mg b.i.d. | Fasting glucose reduced from 237 mg/dL to 199 mg/dL (P < 0.01) |
Hormonal Study | Rat pancreas model | Varies | Insulin secretion stimulated; glucagon release inhibited |
Case Study 1 | Individual patient | N/A | HbA1c decreased from 9.5% to 7.2% over three months |
Case Study 2 | Individual patient | N/A | Reduced postprandial hyperglycemia noted |
Wirkmechanismus
Linogliride fumarate exerts its hypoglycemic effects by stimulating insulin secretion from the pancreatic beta cells. The compound amplifies the cellular signals generated during beta-cell activation by various stimulants, leading to increased insulin release. This mechanism involves the interaction of this compound with specific molecular targets and pathways, including glucose metabolism and calcium signaling .
Vergleich Mit ähnlichen Verbindungen
Sulfonylureas: These are a class of oral hypoglycemic agents that stimulate insulin secretion by binding to specific receptors on pancreatic beta cells.
Biguanides: Another class of oral hypoglycemic agents that work by decreasing hepatic glucose production and increasing insulin sensitivity.
Uniqueness of Linogliride Fumarate: this compound is unique in its structural composition and mechanism of action. Unlike sulfonylureas and biguanides, this compound does not belong to these classes and has a distinct chemical structure. Its ability to amplify cellular signals during beta-cell activation sets it apart from other hypoglycemic agents .
Biologische Aktivität
Linogliride fumarate, a compound under investigation for its hypoglycemic properties, has garnered attention due to its potential in managing diabetes mellitus. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Overview of this compound
This compound is an oral hypoglycemic agent that acts primarily by stimulating insulin secretion from pancreatic beta cells. It is classified as a potassium channel blocker, specifically targeting ATP-sensitive potassium channels. This mechanism enhances glucose-dependent insulin secretion, thereby improving glucose tolerance in diabetic models .
- Potassium Channel Blockade : this compound inhibits ATP-sensitive potassium channels on pancreatic beta cells, leading to depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions and subsequent insulin release .
- Glucose Tolerance Improvement : In experimental models, linogliride has shown significant improvement in oral glucose tolerance tests (OGTT), indicating its effectiveness in enhancing glucose metabolism .
Pharmacological Profile
The pharmacological profile of this compound includes its effects on various metabolic parameters. Table 1 summarizes key pharmacological data:
Parameter | Value |
---|---|
Molecular Formula | C20H26N4O5 |
Molecular Weight | 402.44 g/mol |
Primary Action | Insulin secretion stimulation |
IC50 (ATP-sensitive K+ channels) | 120 µM |
Effect on Blood Glucose | Decreases fasting blood glucose |
Clinical Use | Management of NIDDM |
Case Studies and Experimental Data
- Improvement in Glucose Tolerance : In a study involving rats with non-insulin-dependent diabetes mellitus (NIDDM), this compound significantly improved oral glucose tolerance compared to control groups. The study highlighted a marked reduction in postprandial blood glucose levels .
- Comparative Effectiveness : A comparative study between this compound and tolbutamide demonstrated that linogliride not only potentiated insulin secretion but did so with a unique kinetic profile that distinguished it from other sulfonylureas .
- Safety and Tolerability : Clinical trials have indicated that this compound is generally well-tolerated with a low incidence of hypoglycemia, making it a favorable option for patients requiring glycemic control without the common side effects associated with other hypoglycemic agents .
Eigenschaften
Molekularformel |
C20H26N4O5 |
---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C16H22N4O.C4H4O4/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14;5-3(6)1-2-4(7)8/h2-4,6-7H,5,8-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-16?,18-15+;2-1+ |
InChI-Schlüssel |
ZSAMTXUUUFXIII-FEEJURODSA-N |
SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Linogliride fumarate; McN-3935; McN 3935; McN3935; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.